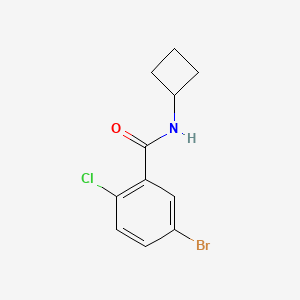
N-cyclobutyl-3-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclobutyl-3-iodobenzamide is an organic compound characterized by the presence of a cyclobutyl group attached to the nitrogen atom of a benzamide structure, with an iodine atom at the third position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-3-iodobenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-iodobenzoic acid with an appropriate amine under amide coupling conditions.
Cyclobutyl Group Introduction: The cyclobutyl group can be introduced via a nucleophilic substitution reaction, where a cyclobutyl halide reacts with the amide nitrogen.
Industrial Production Methods:
Types of Reactions:
Substitution Reactions: The iodine atom in this compound can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include organometallic compounds such as organolithium or Grignard reagents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution could yield various substituted benzamides, while oxidation and reduction could modify the functional groups on the benzene ring or the cyclobutyl group.
Applications De Recherche Scientifique
N-cyclobutyl-3-iodobenzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-cyclobutyl-3-iodobenzamide would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclobutyl group and iodine atom can influence the compound’s binding affinity and specificity for its molecular targets.
Comparaison Avec Des Composés Similaires
N-cyclobutylbenzamide: Lacks the iodine atom, making it less reactive in nucleophilic substitution reactions.
3-iodobenzamide: Lacks the cyclobutyl group, which may affect its biological activity and binding properties.
Uniqueness: N-cyclobutyl-3-iodobenzamide is unique due to the combination of the cyclobutyl group and the iodine atom, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Propriétés
IUPAC Name |
N-cyclobutyl-3-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO/c12-9-4-1-3-8(7-9)11(14)13-10-5-2-6-10/h1,3-4,7,10H,2,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEAHEFMKQUQNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[4-(Methylsulfanyl)phenyl]methyl}cyclobutanamine](/img/structure/B7860943.png)




![N-[(quinolin-6-yl)methyl]cyclobutanamine](/img/structure/B7860975.png)






